molecular formula C8H7N3O2 B3000169 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1551176-30-7

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3000169
CAS No.: 1551176-30-7
M. Wt: 177.163
InChI Key: SNJRXGRCLGPVLL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its wide range of pharmacological activities. More than 300,000 derivatives of this core structure have been described, highlighting its versatility in the design of new bioactive molecules . Derivatives featuring the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid structure have been identified as a novel class of PPARα (Peroxisome Proliferator-Activated Receptor α)-selective activators. Research indicates these compounds can strongly activate PPARα, a key target for treating dyslipidemia, achieving transcriptional activation at lower concentrations than some well-known fibrate drugs . The binding mode of these derivatives involves a key hydrogen-bond network within the PPARα ligand-binding domain, stabilizing its active conformation . This makes the 4-carboxylic acid variant a valuable precursor for developing potential therapies for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and atherosclerosis . Beyond this specific application, the 1H-pyrazolo[3,4-b]pyridine core is a structurally distinct, nitrogen-rich heterocycle that resembles purine bases, allowing it to interact with various enzymatic targets . As a result, this scaffold is extensively investigated for developing compounds with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-6(4-10-11)5(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRXGRCLGPVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Analysis :

  • Isopropyl substitution () introduces steric bulk, which could disrupt optimal binding to PPARα’s hydrophobic pocket.

Substitution at the 6-Position

Compound Name Substituent (R6) Molecular Formula Molecular Weight Key Findings References
6-Phenyl derivative Phenyl C₁₅H₁₁N₃O₂ 265.27 Enhanced aromatic interactions; improved in vitro potency.
6-(4-Methylphenyl) derivative 4-Methylphenyl C₁₆H₁₃N₃O₂ 279.29 Methyl group enhances electron density, potentially stabilizing receptor interactions.
6-(Thiophen-2-yl) derivative Thiophene C₁₄H₁₀N₃O₂S 283.31 Heterocyclic substitution may modulate solubility and metabolic stability.

Analysis :

  • Phenyl and 4-methylphenyl groups () enhance π-π interactions with PPARα’s aromatic residues, improving binding affinity.
  • Thiophene substitution () introduces sulfur-based polarity, which may alter solubility and oxidative stability.

Substitution at the 3-Position

Compound Name Substituent (R3) Molecular Formula Molecular Weight Key Findings References
3-Methyl (Parent compound) Methyl C₉H₇N₃O₂ 189.17 Optimal balance between metabolic stability and receptor interaction.
3-Cyclopropyl derivative Cyclopropyl C₁₄H₁₃N₃O₂ 255.27 Cyclopropane’s ring strain may reduce conformational flexibility.

Analysis :

    Biological Activity

    1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1551176-30-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immune response modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Structural Overview

    This compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. The molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of 177.16 g/mol. The compound features a pyrazolo-pyridine core that is crucial for its interaction with biological targets.

    Mechanisms of Biological Activity

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of TBK1 : Recent studies have identified derivatives of pyrazolo[3,4-b]pyridines as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a critical role in the immune response and cancer progression. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating significant inhibitory potential .
    • Antiproliferative Effects : The compound exhibits antiproliferative effects on various cancer cell lines, including A172, U87MG, and A375. These effects are linked to the inhibition of key signaling pathways involved in cell growth and survival .

    Structure-Activity Relationships (SAR)

    The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives reveal critical insights into how structural modifications influence biological activity:

    CompoundModificationIC50 (nM)Biological Activity
    15yN/A0.2TBK1 Inhibition
    6Difluoromethoxy group50Antiproliferative
    31Cyclin-dependent kinase inhibitor360CDK2 Inhibition

    These findings suggest that specific substitutions on the pyrazolo-pyridine core can enhance activity against targeted kinases and improve selectivity.

    Case Studies

    Several case studies illustrate the efficacy of this compound and its derivatives:

    • Cancer Cell Lines : A study evaluated the effects of this compound on human tumor cell lines (HeLa, HCT116). The results indicated a significant reduction in cell viability at micromolar concentrations, showcasing its potential as an anticancer agent .
    • Immune Modulation : Another investigation focused on the immune-modulatory effects of pyrazolo[3,4-b]pyridine derivatives. The compounds were shown to inhibit TBK1 downstream signaling in THP-1 cells, suggesting a role in regulating inflammatory responses and potentially treating autoimmune diseases .

    Q & A

    Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized?

    The compound is typically synthesized via ester hydrolysis of its ethyl ester derivative. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Reaction progress is monitored by TLC, and intermediates are purified via recrystallization. Final products are characterized using 1H^1H NMR (e.g., δ 7.4 ppm for aromatic protons) and LC-MS (e.g., [M+H]+^+ at m/z 248.2) .

    Q. How is the structural integrity of this compound confirmed?

    Structural confirmation involves spectroscopic methods:

    • NMR : Aromatic protons appear as singlets in the range δ 7.4–8.0 ppm, while methyl groups resonate at δ 2.5–2.6 ppm.
    • LC-MS : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate molecular weight and functional groups.
    • SMILES/InChI : Canonical representations (e.g., n1(c2c(c(cc(n2)…)) ensure consistency with computational databases .

    Q. What in vitro assays are used to evaluate the antimalarial activity of pyrazolopyridine derivatives?

    The compound’s antimalarial potential is tested using:

    • Plasmodium falciparum cultures : IC50_{50} values are determined via SYBR Green assays.
    • Resistance profiling : Strains with mutations in the Plasmodium ABCI3 transporter (linked to compound resistance) are compared to wild-type parasites .

    Advanced Research Questions

    Q. How can target validation studies for this compound be designed?

    • Enzymatic assays : Test inhibition of adenylating enzymes like BasE (involved in bacterial siderophore biosynthesis) using fluorescence polarization or MALDI-TOF MS to monitor substrate conversion .
    • Genetic knockout models : Compare activity in wild-type vs. BasE-deficient bacterial strains to confirm target specificity .

    Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

    Discrepancies may arise from poor solubility or metabolic instability. Mitigation approaches include:

    • Prodrug derivatization : Ester or amide prodrugs improve bioavailability (e.g., methyl ester derivatives).
    • Pharmacokinetic studies : Measure plasma half-life and tissue distribution using radiolabeled analogs .

    Q. How does substituent variation (e.g., methyl vs. tert-butyl groups) impact SAR for pyrazolopyridine analogs?

    • Methyl groups enhance metabolic stability but reduce solubility.
    • tert-Butyl groups improve target binding via hydrophobic interactions but increase molecular weight. Quantitative SAR (QSAR) models using Hammett constants or logP values optimize substituent selection .

    Q. What advanced analytical methods quantify degradation products in stability studies?

    • HPLC-HRMS : Identifies degradation products (e.g., decarboxylated or oxidized derivatives) with ppm-level mass accuracy.
    • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate shelf-life challenges .

    Methodological Challenges and Solutions

    Q. How are metabolic pathways of this compound elucidated?

    • Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Major metabolites include hydroxylated or glucuronidated derivatives.
    • Isotope labeling : Use 13C^{13}C-labeled compounds to track metabolic fate in animal models .

    Q. What formulation strategies address poor aqueous solubility for in vivo studies?

    • Co-solvent systems : Use DMSO/PEG 400 mixtures for intraperitoneal administration.
    • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

    Q. How can computational modeling predict off-target effects of pyrazolopyridine derivatives?

    • Molecular docking : Screen against kinase libraries (e.g., PDB structures of MAPK or CDK2) to identify unintended targets.
    • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration or hepatotoxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.